molecular formula C10H16N2O2 B13043787 (1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine

(1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine

Cat. No.: B13043787
M. Wt: 196.25 g/mol
InChI Key: SWCXHZPQTYARSH-QMMMGPOBSA-N
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Description

(1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a 2,3-dimethoxyphenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired diamine product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include imines, amides, secondary amines, tertiary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

(1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine: shares structural similarities with other diamines and phenyl-substituted compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the stereochemistry of the ethane-1,2-diamine backbone. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(1R)-1-(2,3-dimethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2O2/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5,8H,6,11-12H2,1-2H3/t8-/m0/s1

InChI Key

SWCXHZPQTYARSH-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@H](CN)N

Canonical SMILES

COC1=CC=CC(=C1OC)C(CN)N

Origin of Product

United States

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